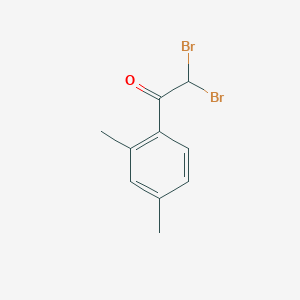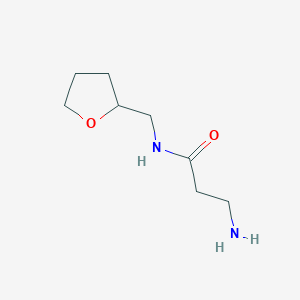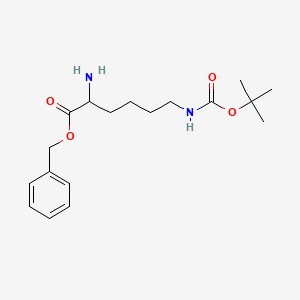
2-(2-Bromophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzylamine with glyoxal and ammonium acetate. The reaction is carried out in a solvent such as ethanol under reflux conditions, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)imidazole-5-carbaldehyde.
Reduction: 2-Phenylimidazole-5-methanol.
Substitution: 2-(2-Aminophenyl)imidazole-5-methanol or 2-(2-Thiophenyl)imidazole-5-methanol.
Scientific Research Applications
2-(2-Bromophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)imidazole-5-methanol exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole-5-methanol: Lacks the bromine atom, resulting in different reactivity and binding properties.
2-(2-Chlorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.
2-(2-Fluorophenyl)imidazole-5-methanol: Contains a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
2-(2-Bromophenyl)imidazole-5-methanol is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[2-(2-bromophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI Key |
OWVGOEWLDRMLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)



![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)




![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)


![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
